Potassium sulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant and Reducing Agent:

Potassium sulfite acts as an antioxidant by scavenging free radicals, preventing oxidative damage to cells and tissues . This property makes it valuable in research on:

- Preserving biological samples: It protects enzymes, proteins, and other biomolecules from degradation during storage and analysis .

- Studying oxidative stress: Researchers use potassium sulfite to induce controlled levels of oxidative stress in cells or tissues to understand the mechanisms of cellular response and disease development .

Sulfite Source in Biochemical Studies:

Potassium sulfite serves as a readily available source of sulfite ions (SO₃²⁻) for various biochemical studies, including:

- Enzymatic reactions: Some enzymes, like sulfite oxidase, require sulfite ions for their function. Researchers use potassium sulfite to study these enzymes and their role in metabolism .

- Sulfur assimilation: Plants and some microorganisms utilize sulfite ions as a source of sulfur for various biological processes. Research involving sulfur metabolism often employs potassium sulfite .

Research Applications in Specific Fields:

Beyond these general applications, potassium sulfite finds use in specific scientific fields like:

- Food Science: As a food additive, it inhibits microbial growth and preserves color in some food products . However, its use is regulated due to potential allergic reactions in some individuals .

- Material Science: Potassium sulfite finds application in the synthesis of various materials like catalysts and ceramics .

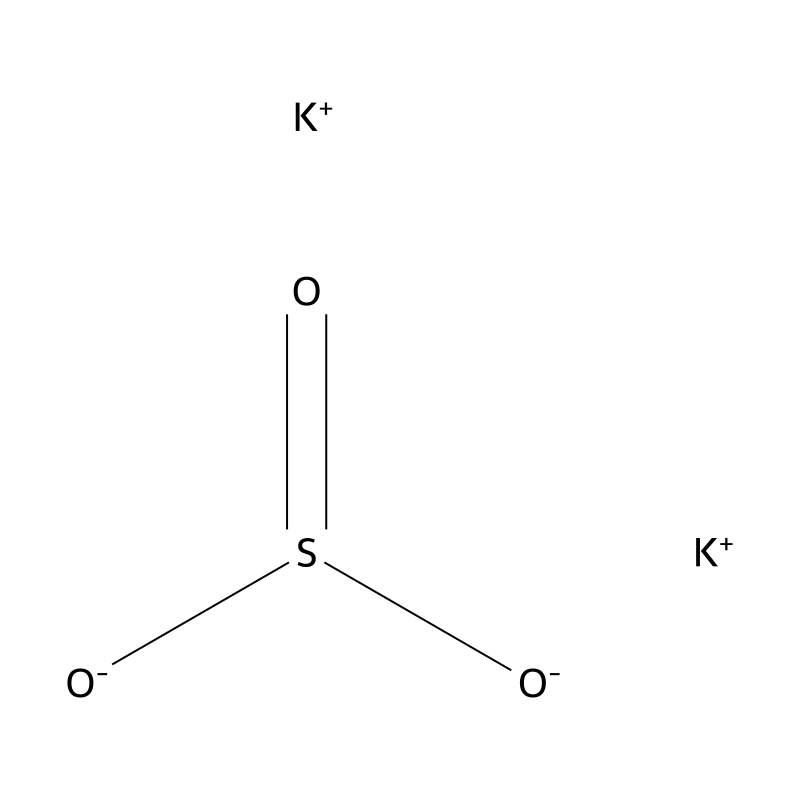

Potassium sulfite is an inorganic compound with the chemical formula K₂SO₃. It appears as a white crystalline solid that is highly soluble in water. The compound consists of potassium cations (K⁺) and sulfite anions (SO₃²⁻), making it a salt of potassium and sulfur. Potassium sulfite is primarily recognized for its role as a food preservative, where it helps to inhibit microbial growth and prevent oxidation in various food products .

The primary mechanism of action of potassium sulfite is its antioxidant and antibrowning properties. It reacts with oxygen to form sulfite ions (SO₃²⁻), which scavenge free radicals and prevent the oxidation of other molecules []. This makes it valuable in preserving food and beverages by inhibiting enzymatic browning reactions that can affect color and flavor [].

- Reaction with Sulfuric Acid:

- Oxidation to Potassium Sulfate:

- Reaction with Hydrochloric Acid:

These reactions highlight the compound's reactivity, especially its ability to release sulfur dioxide gas when acidified .

Potassium sulfite can be synthesized through several methods:

- Thermal Decomposition: Heating potassium metabisulfite at approximately 190 °C:

- Neutralization Reaction: Reacting sulfurous acid with potassium hydroxide:

- Redox Reaction: Combining potassium with sulfur and oxygen under controlled conditions .

Potassium sulfite is widely used in various industries:

- Food Industry: As a preservative to prevent spoilage and discoloration.

- Photography: In developing solutions to stabilize images.

- Chemical Manufacturing: As a reducing agent in various chemical processes.

- Water Treatment: To remove chlorine from drinking water .

Research indicates that potassium sulfite interacts significantly with both strong acids and oxidizing agents. When mixed with strong acids, it liberates sulfur dioxide gas, which can be hazardous if not properly managed. Additionally, potassium sulfite can react with strong oxidizers, leading to potential safety concerns in industrial applications .

Potassium sulfite shares similarities with other sulfite compounds but has distinct characteristics that set it apart. Here are some comparable compounds:

| Compound | Chemical Formula | Solubility in Water | Primary Use |

|---|---|---|---|

| Sodium sulfite | Na₂SO₃ | Highly soluble | Food preservative |

| Calcium sulfite | CaSO₃ | Slightly soluble | Construction material |

| Ammonium sulfite | (NH₄)₂SO₃ | Soluble | Fertilizer |

| Magnesium sulfite | MgSO₃ | Slightly soluble | Agricultural applications |

Uniqueness of Potassium Sulfite: Unlike sodium sulfite, potassium sulfite is often preferred in food preservation due to its lower sodium content, making it suitable for low-sodium diets. Additionally, its reactivity profile differs slightly from calcium and magnesium sulfites, which are less soluble and used primarily in construction and agriculture .

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 195 of 281 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 86 of 281 companies with hazard statement code(s):;

H315 (56.98%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (55.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Cosmetics -> Preservative; Reducing

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Mining (except oil and gas) and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Photographic film (typical silver halide film) processing chemistry

Photographic film paper, plate, and chemical manufacturing

Utilities

Sulfurous acid, potassium salt (1:2): ACTIVE